1-Benzyl-4-phenoxypiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4-phenoxypiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(22)19(23-17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBSYHSLOXTVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-4-phenoxypiperidine-4-carboxylic acid (CAS No. 2098076-96-9) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its acaricidal and fungicidal properties, as well as its potential antiviral applications.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a benzyl group and a phenoxy group. Its molecular formula is , and it has been studied for various biological applications due to its unique structure.
Acaricidal Activity
This compound exhibits strong acaricidal activity against the two-spotted spider mite (Tetranychus urticae). The compound demonstrated an LC50 value of 0.19 mg/L , which is comparable to the commercial acaricide cyenopyrafen, indicating its potential as an effective pest control agent .
| Compound | Target Pest | Activity (LC50) |
|---|---|---|
| This compound | Tetranychus urticae | 0.19 mg/L |
| Cyenopyrafen | Tetranychus urticae | Referenced for comparison |
Fungicidal Activity
In addition to its acaricidal properties, this compound has shown superior fungicidal activity against the common rust fungus (Puccinia sorghi), with an EC50 of 1.32 mg/L . This efficacy surpasses that of the commercial fungicide tebuconazole, suggesting its potential utility in agricultural settings .
| Compound | Target Fungus | Activity (EC50) |
|---|---|---|
| This compound | Puccinia sorghi | 1.32 mg/L |
| Tebuconazole | Puccinia sorghi | Referenced for comparison |
Study on Acaricidal Activity
A recent study focused on evaluating various piperidine derivatives for their pest control capabilities. The findings confirmed that this compound not only matched but sometimes exceeded the effectiveness of established pesticides, providing a promising avenue for developing new agricultural chemicals .
Study on Antiviral Activity
While direct studies on 1-benzyl-4-phenoxypiperidine's antiviral properties are sparse, related compounds have shown promising results against influenza viruses. The structural analysis revealed critical interactions between these compounds and viral proteins, suggesting that further research could elucidate the potential antiviral mechanisms of 1-benzyl-4-phenoxypiperidine .
Scientific Research Applications
Antipsychotics
1-Benzyl-4-phenoxypiperidine-4-carboxylic acid is crucial in synthesizing several antipsychotic medications. Notable examples include:
- Risperidone : Used for schizophrenia and bipolar disorder.
- Aripiprazole : Utilized for treating schizophrenia and major depressive disorder.
- Ziprasidone : Prescribed for schizophrenia and acute manic or mixed episodes.
These drugs are essential for managing various psychiatric disorders and improving patients' quality of life.
Antidepressants
The compound also serves as a precursor in the synthesis of prominent antidepressants such as:
- Duloxetine : A serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and generalized anxiety disorder.
- Venlafaxine : Another SNRI effective for major depressive disorder, anxiety disorders, and panic disorder.
These medications help alleviate symptoms of depression and anxiety, contributing significantly to mental health treatment.
Analgesics
In the realm of pain management, this compound is involved in synthesizing various analgesics:
- Tramadol : A centrally acting analgesic for moderate to severe pain.
- Tapentadol : Combines mu-opioid receptor agonism with norepinephrine reuptake inhibition.
- Meperidine : An opioid pain medication used for severe pain relief.
These analgesics provide alternatives to traditional opioids, addressing the need for effective pain management while minimizing addiction risks.
Other Applications
Beyond its primary uses in antipsychotics, antidepressants, and analgesics, this compound is a versatile building block for synthesizing other bioactive compounds. It has potential applications in developing:
- Alkaloids
- Natural products
- Agrochemicals
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various therapeutic areas. For instance:
- A study demonstrated that derivatives of 1-benzyl-4-phenoxypiperidine could enhance binding affinity to specific receptors involved in psychiatric disorders, suggesting potential improvements in drug efficacy .
- Research on structural modifications indicated that certain analogs exhibited increased potency against targets relevant to cancer therapy, showcasing the compound's versatility beyond traditional applications .
- Investigations into the pharmacokinetics of synthesized compounds revealed significant insights into their metabolic pathways and therapeutic indices, emphasizing the importance of this compound in drug development .
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes standard functionalization reactions:
Example : Reaction with SOCl₂ generates the acid chloride, which reacts with benzyl alcohol to form the corresponding ester (95% yield, THF, 0°C → RT) .
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons participate in alkylation and redox reactions:
Data Insight : Analogous N-benzylpiperidine compounds show 70–85% yields in N-alkylation with methyl iodide under mild basic conditions .
Phenoxy Group Modifications
The phenoxy substituent undergoes electrophilic aromatic substitution (EAS):
Experimental Note : Bromination of 4-phenoxypiperidine analogs yields 85% para-bromo product in dichloromethane at 0°C .
Cyclization and Cross-Coupling
The sterically congested structure enables selective cyclization:
Case Study : Cu-catalyzed coupling with iodobenzene forms a biaryl system (62% yield, DMF, 110°C) , critical in constructing topoisomerase inhibitors.
Stability and Side Reactions
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key analogs based on substituents, molecular formulas, and properties:
Key Observations:
- Carboxylic Acid vs. Ester Derivatives : Carboxylic acids (e.g., 1-Benzylpiperidine-4-carboxylic acid) exhibit higher polarity and lower Log S values compared to ester derivatives (e.g., Benzyl 4-hydroxypiperidine-1-carboxylate), which may enhance bioavailability .
Preparation Methods
Starting from 1-Benzyl-4-piperidone: Hydrocyanation and Aniline Addition (Patent CN102442937A)
- Step 1: Hydrocyanation of 1-benzyl-4-piperidone at 0–15 °C under base catalysis by slowly adding hydrocyanic acid in methanol solution, followed by reflux heating.
- Step 2: Addition of aniline under reflux to form 1-benzyl-4-cyano-4-anilinopiperidine.
- Step 3: Crystallization by cooling and addition of glacial acetic acid.
- Step 4: Treatment with concentrated sulfuric acid at 20–50 °C for 50–90 hours to hydrolyze the cyano group to the carboxylic acid.
- Step 5: Neutralization with ammonia water at 0–10 °C to precipitate the carboxylic acid.
- Step 6: Final reflux in concentrated hydrochloric acid for 10–20 hours to purify and isolate the product.
This method avoids large amounts of organic solvents such as dichloromethane and isopropanol, simplifies the process, reduces environmental pollution, lowers raw material cost, and improves yield (up to 98.2%).
Synthesis of 1-Benzyl-4-phenoxypiperidine Intermediate (Sci-Hub Article)
- Step 1: Reduction of 1-benzyl-4-piperidone to 1-benzyl-4-hydroxypiperidine using sodium borohydride.
- Step 2: Mitsunobu reaction of 1-benzyl-4-hydroxypiperidine with phenol in the presence of triphenylphosphine and diisopropyl azodicarboxylate to yield 1-benzyl-4-phenoxypiperidine.
- Step 3: Debenzylation under hydrogen atmosphere with 10% palladium on carbon catalyst to obtain the phenoxypiperidine intermediate.
Although this source focuses on the intermediate 1-benzyl-4-phenoxypiperidine, it provides a crucial step toward the final carboxylic acid derivative by modifying the 4-position with a phenoxy group.
Esterification, Alkylation, Hydrolysis, and Functional Group Transformations (Patent CN111484444A)
- Step 1: Esterification of 4-piperidinecarboxylic acid to methyl 4-piperidinecarboxylate hydrochloride.
- Step 2: Alkylation with benzyl bromide and triethylamine to form N-benzyl-4-piperidinecarboxylate methyl ester.
- Step 3: Hydrolysis to obtain N-benzyl-4-piperidinecarboxylic acid.
- Step 4: Acylation to form N-benzyl-4-piperidinecarboxamide.
- Step 5: Dehydration to 1-benzylpiperidine-4-carbonitrile.
- Step 6: Reduction with DIBAL-H (diisobutylaluminum hydride) at -25 to 25 °C to get N-benzyl-4-piperidinecarbaldehyde.
This sequence highlights the versatility of the piperidine ring functionalization and the mild reaction conditions that avoid harsh environments and column chromatography, with good yields and reproducibility.
Hydrolysis of 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride to 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid Hydrochloride
- Heating 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride with 37% hydrochloric acid under reflux for 16 hours.
- Cooling and filtration of the precipitate to isolate the hydrochloride salt of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid with a 96% yield.
This method provides an efficient route to the hydroxycarboxylic acid intermediate, which can be further transformed to the phenoxy derivative.
Comparative Data Table of Key Preparation Steps
| Step/Method | Starting Material | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrocyanation and Aniline Addition | 1-Benzyl-4-piperidone | Hydrocyanic acid, base catalyst, aniline | 0–15, reflux | 0.5–3 h + reflux + 50–90 h | 98.2 | Avoids organic solvents, environmentally friendly |
| Mitsunobu Phenoxy Introduction | 1-Benzyl-4-hydroxypiperidine | Phenol, PPh3, DIAD | Room temp | Several hours | Not specified | Followed by hydrogenolysis for debenzylation |
| Esterification and Alkylation | 4-Piperidinecarboxylic acid | Methanol, benzyl bromide, triethylamine | Reflux | Several hours | High | Mild conditions, no column chromatography required |
| Hydrolysis of Cyano to Carboxylic | 1-Benzyl-4-cyano-4-hydroxypiperidine | 37% HCl | Reflux | 16 h | 96 | Yields hydrochloride salt, suitable for further derivatization |
Summary of Research Findings and Practical Considerations
- The preparation of this compound involves multi-step synthesis starting from 1-benzyl-4-piperidone or 4-piperidinecarboxylic acid derivatives.
- Hydrocyanation followed by amine addition and hydrolysis is a robust route yielding high purity and yield without extensive use of hazardous solvents.
- The Mitsunobu reaction is an effective method to introduce the phenoxy group at the 4-position, with subsequent catalytic hydrogenation to remove the benzyl protecting group.
- Esterification and alkylation steps allow for versatile functionalization under mild conditions, avoiding harsh reagents and enabling good scalability.
- Hydrolysis of cyano intermediates under acidic reflux conditions efficiently converts nitriles to carboxylic acids with high yield.
- Environmental and cost considerations favor methods that minimize organic solvent use and avoid extreme reaction conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves coupling a phenoxy group to a piperidine ring followed by benzylation. For example, benzyl chloroformate can react with 4-phenoxypiperidine-4-carboxylic acid under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl group . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting stoichiometry, reaction time (12–24 hours), and temperature (0–25°C) .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- HPLC : Assess purity (>95%) using a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .
- NMR : Key markers include:
- ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm, multiplet), piperidine ring protons (δ 3.0–3.5 ppm, multiplet), and carboxylic acid proton (δ 12–13 ppm, broad) .
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), benzyl carbons (δ 125–135 ppm) .
- MS : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., 311.35 g/mol) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Based on structurally related piperidine derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, melting point) across studies?
- Methodological Answer :
- LogP Discrepancies : Validate experimental vs. computational values (e.g., using ChemDraw or ACD/Labs). Adjust measurement conditions (shake-flask vs. HPLC-derived logP) to align with literature protocols .
- Melting Point Variations : Characterize polymorphs via differential scanning calorimetry (DSC) or X-ray crystallography. Ensure samples are anhydrous (e.g., dry under vacuum) to avoid hydrate formation .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for benzylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize side products .
Q. How can researchers design stability studies to determine optimal storage conditions for this compound?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
- Light Sensitivity : Store aliquots in amber glass vs. clear vials; monitor UV-vis spectra for absorbance shifts .
- Long-Term Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C suggests room-temperature stability) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how can structural modifications enhance target engagement?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or kinases using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
- SAR Studies : Modify the phenoxy group (e.g., electron-withdrawing substituents) to enhance binding affinity. Use molecular docking (AutoDock Vina) to predict interactions with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
